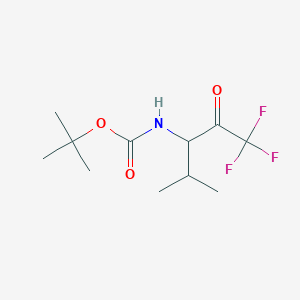![molecular formula C12H16ClNO2 B13540358 2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide](/img/structure/B13540358.png)
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methylphenoxy group, and a propylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(2-methylphenoxy)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted products.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide
- 2-chloro-N-[2-(2-methylphenoxy)butyl]acetamide
- 2-chloro-N-[2-(2-methylphenoxy)propyl]propionamide
Uniqueness
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group, a methylphenoxy group, and a propylacetamide moiety makes it particularly versatile for various applications.
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-9-5-3-4-6-11(9)16-10(2)8-14-12(15)7-13/h3-6,10H,7-8H2,1-2H3,(H,14,15) |
Clave InChI |
VXHTVDAGQHDYEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC(C)CNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13540285.png)

![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)
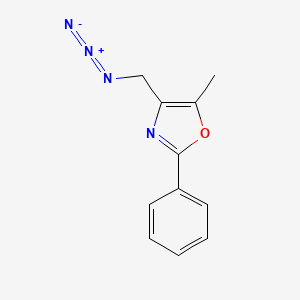

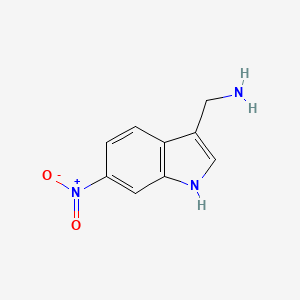
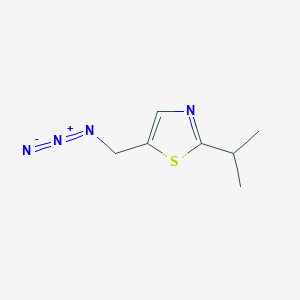
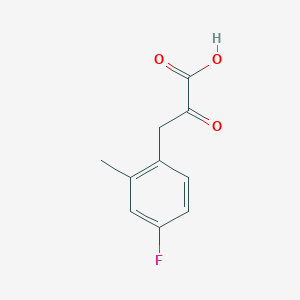



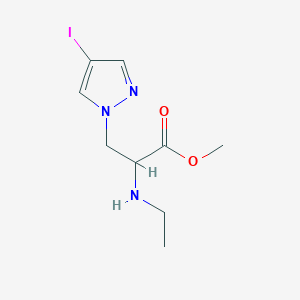
![7-Amino-5-azaspiro[2.4]heptan-6-one](/img/structure/B13540337.png)
